molecular formula C12H12F2N4O B11737009 3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11737009
M. Wt: 266.25 g/mol
InChI Key: YOQKLVOMLVOEES-UHFFFAOYSA-N
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Description

3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzylamine and 1-methyl-1H-pyrazole-5-carboxylic acid.

    Condensation Reaction: The 2,5-difluorobenzylamine is reacted with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,3-difluorophenyl)methyl]amino}-1H-pyrazole-5-carboxylic acid
  • 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

Uniqueness

3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and carboxamide functional groups. This unique structure contributes to its distinct biological activities and its utility as an intermediate in organic synthesis.

Properties

Molecular Formula

C12H12F2N4O

Molecular Weight

266.25 g/mol

IUPAC Name

5-[(2,5-difluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12F2N4O/c1-18-10(12(15)19)5-11(17-18)16-6-7-4-8(13)2-3-9(7)14/h2-5H,6H2,1H3,(H2,15,19)(H,16,17)

InChI Key

YOQKLVOMLVOEES-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=C(C=CC(=C2)F)F)C(=O)N

Origin of Product

United States

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